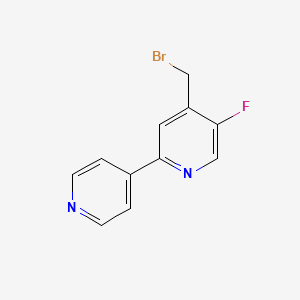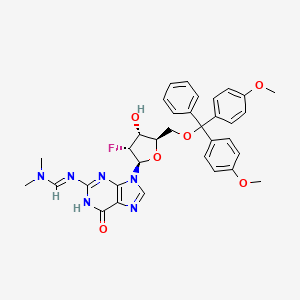
4-(Bromomethyl)-5-fluoro-2,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core substituted with bromomethyl and fluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 5-fluoro-2,4’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-fluoro-2,4’-bipyridine in an appropriate solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography to obtain 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine.
Industrial Production Methods
Industrial production methods for 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine may involve similar synthetic routes but are typically optimized for larger scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Products include substituted bipyridines with various functional groups.
Oxidation: Products include 4-(formylmethyl)-5-fluoro-2,4’-bipyridine or 4-(carboxymethyl)-5-fluoro-2,4’-bipyridine.
Cross-Coupling Reactions: Products include bipyridine derivatives with extended conjugation or additional aromatic rings.
科学的研究の応用
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Coordination Chemistry: The bipyridine core can act as a ligand for metal complexes, which are useful in catalysis and materials science.
作用機序
The mechanism of action of 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine depends on its application. In medicinal chemistry, the compound may interact with specific biological targets, such as enzymes or receptors, through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the fluoro group can enhance binding affinity through electronic effects.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar structure but lacks the fluoro group, which may affect its reactivity and binding properties.
5-Fluoro-2,4’-bipyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-5-fluoro-2,4’-bipyridine: Similar to 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine but with a chloromethyl group, which may have different reactivity and selectivity.
Uniqueness
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine is unique due to the presence of both bromomethyl and fluoro groups, which provide a combination of reactivity and electronic properties that can be exploited in various chemical transformations and applications.
特性
分子式 |
C11H8BrFN2 |
|---|---|
分子量 |
267.10 g/mol |
IUPAC名 |
4-(bromomethyl)-5-fluoro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-9-5-11(15-7-10(9)13)8-1-3-14-4-2-8/h1-5,7H,6H2 |
InChIキー |
PQKAWYPERQBVIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC=C(C(=C2)CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)

![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)

![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)

![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)

